3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound featuring a unique structural frameworkThe bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare bicyclo[2.2.1]heptane derivatives involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for bicyclo[2.2.1]heptane derivatives typically involve scalable synthetic routes that ensure high yield and purity. The use of organocatalysis and photochemistry are promising methods for industrial-scale production due to their efficiency and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.1]heptane scaffold provides a rigid framework that can interact with enzymes and receptors, modulating their activity. The presence of the cyclopropylcarbamoyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound with a different functional group.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a similar bicyclic framework but different substituents
Uniqueness
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct chemical and biological properties. This compound’s rigid bicyclic framework and functional groups make it a valuable scaffold for various applications in research and industry .
Properties
IUPAC Name |
3-(cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(12-5-1-2-5)8-6-3-4-7(16-6)9(8)11(14)15/h5-9H,1-4H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBCAKXDKDGQIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2C3CCC(C2C(=O)O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143187 | |
Record name | 3-[(Cyclopropylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052553-39-5 | |
Record name | 3-[(Cyclopropylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052553-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Cyclopropylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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